Cas no 2149784-12-1 (3,4-diamino-3-methylbutanoic acid)

3,4-Diamino-3-methylbutanoic acid is a non-proteinogenic amino acid derivative featuring both amino and carboxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its unique structure, incorporating a branched methyl group, enhances steric and electronic properties, facilitating selective modifications for applications in peptidomimetics and bioactive compound development. The compound's dual amino groups enable chelation or coordination chemistry, useful in catalysis and material science. High purity grades ensure reproducibility in research applications. Its stability under standard conditions and solubility in polar solvents further support its utility in synthetic and biochemical studies.
3,4-diamino-3-methylbutanoic acid structure
2149784-12-1 structure
Product Name:3,4-diamino-3-methylbutanoic acid
CAS No:2149784-12-1
MF:C5H12N2O2
MW:132.160981178284
CID:6021814
PubChem ID:59487200
Update Time:2025-06-08

3,4-diamino-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3,4-diamino-3-methylbutanoic acid
    • EN300-1287828
    • SCHEMBL5323906
    • 2149784-12-1
    • Inchi: 1S/C5H12N2O2/c1-5(7,3-6)2-4(8)9/h2-3,6-7H2,1H3,(H,8,9)
    • InChI Key: RZJYHYAHDCJBNG-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CC(N)(C)CN

Computed Properties

  • Exact Mass: 132.089877630g/mol
  • Monoisotopic Mass: 132.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -4.2
  • Topological Polar Surface Area: 89.3Ų

Experimental Properties

  • Density: 1.168±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 305.7±32.0 °C(Predicted)
  • pka: 3.48±0.10(Predicted)

3,4-diamino-3-methylbutanoic acid Pricemore >>

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Additional information on 3,4-diamino-3-methylbutanoic acid

Recent Advances in the Study of 3,4-Diamino-3-methylbutanoic Acid (CAS: 2149784-12-1)

3,4-Diamino-3-methylbutanoic acid (CAS: 2149784-12-1) is a non-proteinogenic amino acid that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. Its unique structural features, including a branched carbon chain and two amino functional groups, make it a promising candidate for various biomedical applications. Recent studies have explored its potential as a building block for novel therapeutics, particularly in the development of enzyme inhibitors and peptide-based drugs. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, biological activity, and potential therapeutic applications.

One of the key advancements in the study of 3,4-diamino-3-methylbutanoic acid is its efficient synthesis. A recent publication in the Journal of Organic Chemistry detailed a streamlined synthetic route that utilizes asymmetric catalysis to achieve high enantiomeric purity. The method involves the use of a chiral catalyst to control the stereochemistry at the 3-position, which is critical for the compound's biological activity. This breakthrough has significantly improved the scalability and reproducibility of the synthesis, making it more accessible for further research and development.

In terms of biological activity, 3,4-diamino-3-methylbutanoic acid has shown promise as a modulator of enzymatic processes. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated its inhibitory effects on certain aminotransferases, which are enzymes involved in amino acid metabolism. The compound's ability to competitively bind to the active site of these enzymes suggests its potential as a lead compound for the development of new metabolic disorder treatments. Additionally, its structural similarity to natural amino acids allows it to be incorporated into peptide chains, enhancing the stability and bioavailability of peptide-based therapeutics.

Another area of interest is the application of 3,4-diamino-3-methylbutanoic acid in drug delivery systems. Researchers have explored its use as a linker in prodrug designs, where it can facilitate the controlled release of active pharmaceutical agents. A recent study in the European Journal of Medicinal Chemistry reported the successful conjugation of the compound with anticancer drugs, resulting in improved tumor targeting and reduced off-target effects. This approach leverages the compound's biocompatibility and metabolic stability, making it an attractive option for advanced drug delivery platforms.

Despite these promising developments, challenges remain in the clinical translation of 3,4-diamino-3-methylbutanoic acid-based therapies. Issues such as pharmacokinetic optimization, toxicity profiling, and formulation stability need to be addressed in future studies. However, the growing body of research underscores the compound's potential to contribute to the next generation of biomedical innovations. As the field continues to evolve, interdisciplinary collaborations will be essential to fully unlock the therapeutic capabilities of this versatile amino acid derivative.

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